C25H19Cl2N3O5

Analytical Chemistry Quality Control Compound Identity Verification

The molecular formula C25H19Cl2N3O5 (MW 512.34 g/mol) maps to multiple structural isomers, the most clearly documented being 4'-Chloro-1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3'-nitroindole-3-acetanilide and 4-(2-((2,3-dichloroanilino)(oxo)ac)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate (Sigma-Aldrich SALOR-INT L239046-1EA, CAS 477732-49-3). Both are synthetic small molecules featuring dual chloro-substitution and a nitro or hydrazone functional handle.

Molecular Formula C25H19Cl2N3O5
Molecular Weight 512.3 g/mol
Cat. No. B12628054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC25H19Cl2N3O5
Molecular FormulaC25H19Cl2N3O5
Molecular Weight512.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)ON2C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C25H19Cl2N3O5/c1-2-14-6-8-15(9-7-14)22-21-23(35-29(22)17-4-3-5-18(12-17)30(33)34)25(32)28(24(21)31)16-10-11-19(26)20(27)13-16/h3-13,21-23H,2H2,1H3
InChIKeyAOALKDZKDYFDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C25H19Cl2N3O5 Procurement Guide: Chemical Identity and Baseline Characterization


The molecular formula C25H19Cl2N3O5 (MW 512.34 g/mol) maps to multiple structural isomers, the most clearly documented being 4'-Chloro-1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3'-nitroindole-3-acetanilide [1] and 4-(2-((2,3-dichloroanilino)(oxo)ac)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate (Sigma-Aldrich SALOR-INT L239046-1EA, CAS 477732-49-3) [2]. Both are synthetic small molecules featuring dual chloro-substitution and a nitro or hydrazone functional handle. The indole-acetanilide isomer is an indomethacin-related nitroindole, while the hydrazone-phenylacrylate isomer is a multi-functional hydrazone ester. These compounds are not commercially available as characterized pharmacologic agents; the Sigma-Aldrich entry is explicitly sold as a rare chemical library sample with no vendor-collected analytical data, and the buyer assumes all responsibility for identity and purity verification [2]. Spectroscopic reference data (2 NMR, 1 FTIR) are available for the nitroindole isomer via SpectraBase [1].

Why Generic Substitution of C25H19Cl2N3O5 Is Not Straightforward


Compounds sharing the gross formula C25H19Cl2N3O5 cannot be assumed interchangeable. The documented nitroindole-acetanilide isomer possesses an indomethacin-like core with a nitroanilide side chain, whereas the hydrazone-phenylacrylate isomer contains a distinct hydrazone linker bridging dichloroanilinocarbonyl and methoxyphenyl acrylate termini [1][2]. Even among unreported isomers, variation in chlorine regioisomerism (2,3- vs. 4-chloro), linker geometry (E/Z hydrazone vs. amide), and the electronic character of the terminal aromatic system (nitrophenyl vs. phenylacrylate) would be expected to produce divergent binding conformations, metabolic stability, and spectroscopic signatures. Class-level inference from medicinal chemistry literature on hydrazone-based probes and indole-acetanilide COX inhibitors indicates that subtle substituent shifts can invert selectivity profiles or abolish target engagement [3]. Without isomer-specific bioactivity data, simple formula-based substitution risks introducing an inactive or off-profile compound into an experimental workflow, wasting screening resources and confounding structure-activity interpretation.

Quantitative Differentiation Evidence for C25H19Cl2N3O5 Isomers


Spectroscopic Fingerprint Differentiation: Nitroindole Isomer vs. Hydrazone Isomer

The nitroindole-acetanilide isomer (4'-Chloro-1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3'-nitroindole-3-acetanilide) has a confirmed InChIKey of HIGPHQYZUZWKEG-UHFFFAOYSA-N, and its 1H NMR, 13C NMR, and FTIR spectra are deposited in SpectraBase [1]. The hydrazone-phenylacrylate isomer (Sigma-Aldrich SALOR-INT L239046-1EA) has the distinct IUPAC name 4-(2-((2,3-dichloroanilino)(oxo)ac)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate and CAS 477732-49-3 [2]. These orthogonal identifiers (InChIKey, CAS, spectral fingerprints) enable unambiguous differentiation of the two isomers, preventing procurement errors when ordering by molecular formula alone [1][2]. No quantitative bioactivity comparator data exist in allowed sources for either isomer.

Analytical Chemistry Quality Control Compound Identity Verification

Structural Divergence from Indomethacin: Nitroindole Isomer

The nitroindole-acetanilide isomer is a structural analog of indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) [1][2]. Key modification: the C3 acetic acid side chain of indomethacin is replaced by a 3'-nitroacetanilide moiety (N-(4-chloro-3-nitrophenyl)acetamide). Literature on the indomethacin pharmacophore demonstrates that C3 substituents profoundly modulate COX-1/COX-2 selectivity and anti-inflammatory potency [2]. For example, indomethacin itself is a non-selective COX inhibitor (COX-1 IC50 ~ 0.01-0.03 μM; COX-2 IC50 ~ 0.1-0.3 μM in human whole blood assays), whereas C3-ester or C3-amide derivatives can shift the COX-2/COX-1 selectivity ratio by 10- to 100-fold [2]. No direct COX inhibition data for the target nitroindole isomer were found in allowed sources. This evidence dimension is therefore class-level inference.

Medicinal Chemistry COX Inhibition Anti-inflammatory Indole Derivatives

Purity and Analytical Documentation Gap vs. Mainstream Research Chemicals

The Sigma-Aldrich SALOR-INT entry (CAS 477732-49-3) is sold with an explicit disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity' [1]. No purity specification (e.g., ≥95%, ≥98%) is provided. In contrast, common in-class reference compounds (e.g., indomethacin, Sigma-Aldrich I7378) are supplied with a certified purity of ≥99% (HPLC) and a comprehensive certificate of analysis . For procurement decisions, this means the hydrazone isomer requires in-house analytical verification (NMR, LCMS, HPLC) before use, adding time and cost versus well-characterized comparator compounds.

Procurement Quality Assurance Analytical Characterization

Application Scenarios for C25H19Cl2N3O5 Isomers Based on Available Evidence


Screening Library Diversification: Exploring Novel Indomethacin-Derived Chemical Space

The nitroindole-acetanilide isomer (SpectraBase ID Gsk5xKJOHSW) is suitable for inclusion in diversity-oriented screening libraries targeting COX enzymes or related inflammatory mediators. Its substitution of the indomethacin C3 acetic acid with a 3'-nitroacetanilide creates a chemotype distinct from commercially available indomethacin analogs [1][3]. No direct bioactivity data are available; therefore, this compound is positioned for de novo phenotypic or target-based screening rather than as a validated probe.

Hydrazone-Phenylacrylate Fragment for Covalent Inhibitor Design

The hydrazone-phenylacrylate isomer (Sigma-Aldrich SALOR-INT L239046-1EA) bears an α,β-unsaturated ester that may act as a Michael acceptor, plus a hydrazone moiety amenable to metal chelation or H-bonding interactions. This bifunctional architecture is of interest in covalent fragment-based drug discovery, subject to in-house purity verification [2]. Its lack of known biological annotation supports its use as a novel starting point for target fishing or chemoproteomic profiling.

Analytical Reference Standard for Isomer Differentiation in High-Throughput Screening

Because multiple isomers share the formula C25H19Cl2N3O5, the deposited NMR and FTIR spectra (nitroindole isomer) [1] and the distinct CAS/IUPAC identifiers (hydrazone isomer) [2] serve as reference data to confirm which isomer was supplied when procuring from vendors that list products solely by molecular formula. This prevents screening campaigns from being confounded by isomer misassignment.

Benchmarking Analytical Capabilities for Rare Chemical Library Compounds

The hydrazone-phenylacrylate isomer, sold without vendor analytical data [2], represents a realistic test case for evaluating a laboratory's in-house structure elucidation pipeline (NMR, HRMS, HPLC-UV/ELSD). Successfully confirming identity and purity serves as a quality gate for engaging with other rare or uncharacterized chemical library entries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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